6-({1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile
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Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
A series of 2, 4-dichlorophenoxyacetamide-chalcones were synthesized and evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines . The synthesis of these compounds involved the preparation of 2-(2,4-dichlorophenoxy) acetyl chloride from 2-(2,4-dichlorophenoxy) acetic acid .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Mechanism of Action
Target of Action
The primary target of this compound is c-Met kinase , a receptor tyrosine kinase identified in a human osteosarcoma cell line . This receptor is involved in cellular processes that lead to the development and progression of cancer .
Mode of Action
The compound interacts with its target, c-Met kinase, by binding to Met1160 from the hinge region . This interaction leads to the inhibition of the kinase, thereby disrupting its normal function .
Biochemical Pathways
The c-Met kinase is a cell surface receptor for the hepatocyte growth factor (HGF), which is involved in the epithelial–mesenchymal transition (EMT) . Binding of HGF to c-Met leads to receptor dimerization that causes autophosphorylation of the kinase domain, leading to recruitment of other adapter proteins and activation of several signaling pathways . These pathways are involved in embryonic development, tissue regeneration, and damage repair under normal physiological conditions . Deregulation of the HGF/c-Met pathway has been reported in several cancers .
Result of Action
The compound shows moderate-to-good antiproliferative activity against MCF-7 and A549 cancer cell lines . It also exerts antimigratory activity on both cell lines . The compound had better potential at inhibiting growth and migration in MCF-7 cells .
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidine and its derivatives are present in more than twenty classes of pharmaceuticals, indicating their significance in the pharmaceutical industry .
Properties
IUPAC Name |
6-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O3/c20-14-2-3-17(16(21)9-14)26-12-19(25)24-7-5-15(6-8-24)27-18-4-1-13(10-22)11-23-18/h1-4,9,11,15H,5-8,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXDBCOOUSDTEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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